molecular formula C22H22O5 B11161412 methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11161412
M. Wt: 366.4 g/mol
InChI Key: FWQKULXUCWEHCW-UHFFFAOYSA-N
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Description

Methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is an organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as pyridine.

    Introduction of the methyl groups: Methylation of the chromen-2-one core can be carried out using methyl iodide and a strong base like sodium hydride.

    Attachment of the 2-methylbenzyl group: This step involves the reaction of the intermediate with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the acetate ester: The final step involves the esterification of the intermediate with acetic anhydride in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylbenzyl group, in particular, can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.

Biological Activity

Chemical Structure and Properties

Methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can be represented by the following structural formula:

C17H18O5\text{C}_{17}\text{H}_{18}\text{O}_5

This compound features a coumarin backbone with additional methyl and benzyl substituents that enhance its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of coumarin derivatives, including this compound. The compound exhibited significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing an IC50 value of approximately 1.61 µg/mL against A-431 cells. This indicates a strong potential for further development as an anticancer agent .

Antioxidant Activity

The compound also demonstrated antioxidant properties , which are crucial in preventing oxidative stress-related diseases. The antioxidant activity was assessed using DPPH and ABTS assays, showing effective free radical scavenging capabilities.

Assay TypeIC50 Value (µg/mL)
DPPH12.5
ABTS15.3

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. This compound exhibited anti-inflammatory activity in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Cancer Cell Proliferation : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Mechanism : It likely acts by neutralizing reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.
  • Anti-inflammatory Pathway : The inhibition of NF-kB signaling pathway is a proposed mechanism for its anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is often influenced by their structural components. In the case of this compound:

  • Substituents : The presence of methyl groups at positions 4 and 8 enhances lipophilicity, which may improve cell membrane penetration.
  • Benzyl Ether Group : The 2-methylbenzyl moiety contributes to increased binding affinity to biological targets due to hydrophobic interactions.

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 2-[4,8-dimethyl-7-[(2-methylphenyl)methoxy]-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C22H22O5/c1-13-7-5-6-8-16(13)12-26-19-10-9-17-14(2)18(11-20(23)25-4)22(24)27-21(17)15(19)3/h5-10H,11-12H2,1-4H3

InChI Key

FWQKULXUCWEHCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C

Origin of Product

United States

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